molecular formula C18H15NO3S B13129127 N-[(Benzenesulfonyl)oxy]-N-phenylaniline CAS No. 923034-56-4

N-[(Benzenesulfonyl)oxy]-N-phenylaniline

Cat. No.: B13129127
CAS No.: 923034-56-4
M. Wt: 325.4 g/mol
InChI Key: YODRJABBFJLEHA-UHFFFAOYSA-N
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Description

N-[(Benzenesulfonyl)oxy]-N-phenylaniline is a sulfonate ester derivative of aniline, characterized by a benzenesulfonyloxy (-O-SO₂-C₆H₅) group attached to the nitrogen of diphenylamine.

Synthesis of such compounds typically involves reactions between aniline derivatives and benzenesulfonyl chloride or its analogs in basic aqueous media . For example, N-(2,3-dimethylphenyl)benzenesulfonamide (a structural analog) is synthesized via nucleophilic substitution between 2,3-dimethylaniline and benzenesulfonyl chloride . Characterization methods include ¹H-NMR, IR spectroscopy, and mass spectrometry, as demonstrated in studies of similar sulfonamide derivatives .

Properties

CAS No.

923034-56-4

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

(N-phenylanilino) benzenesulfonate

InChI

InChI=1S/C18H15NO3S/c20-23(21,18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H

InChI Key

YODRJABBFJLEHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Diphenyl-O-(phenylsulfonyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Functional Group Key Structural Features Biological Activity
N-[(Benzenesulfonyl)oxy]-N-phenylaniline Sulfonate ester (-O-SO₂-C₆H₅) Nitrogen-linked phenyl and sulfonate Not directly reported (inferred)
N-(2,3-Dimethylphenyl)benzenesulfonamide Sulfonamide (-SO₂-NH-) Methyl substituents on phenyl ring Antibacterial, anti-enzymatic
N-Nitrosodiphenylamine Nitroso (-N=O) Nitrosamine linkage Carcinogenic (IARC Class 3)
N-Phenylbenzamide Amide (-CONH-) Benzoyl group attached to aniline Analytical standard, no activity reported

Key Insights :

  • Sulfonate vs. Sulfonamides, like those in , exhibit antibacterial properties due to their ability to inhibit enzymes (e.g., carbonic anhydrase) .
  • Nitroso vs. Sulfonate: N-Nitrosodiphenylamine’s nitroso group confers carcinogenicity, while sulfonate esters are generally less toxic but more reactive in hydrolysis or nucleophilic substitution .

Characterization Techniques :

  • NMR and IR : Used to confirm sulfonate/sulfonamide linkages (e.g., sulfonate S=O stretches at ~1350–1200 cm⁻¹ in IR) .
  • X-ray Crystallography : Applied to resolve crystal structures of sulfonamide derivatives, as seen in compound 22 .

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